

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" molecular weight and formula

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Compound of Interest

Compound Name: Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Cat. No.: B1362438

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An In-Depth Technical Guide to 3-(3,4-dimethoxyphenethyl)rhodanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the rhodanine derivative, 3-(3,4-dimethoxyphenethyl)rhodanine. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Molecular Data

The fundamental chemical properties of 3-(3,4-dimethoxyphenethyl)rhodanine have been calculated and are presented below. These values are foundational for any experimental or computational analysis of this compound.

Property	Value
Molecular Formula	C ₁₃ H ₁₅ NO ₃ S ₂
Calculated Molecular Weight	297.40 g/mol

Synthesis Protocols

The synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine and its derivatives can be achieved through established chemical methodologies. The following is a generalized experimental protocol based on common synthetic routes for N-substituted rhodanines.

General Synthesis of 3-Substituted Rhodanines

The introduction of substituents at the N-3 position of the rhodanine ring is a common strategy in the development of novel rhodanine derivatives. A general method involves the reaction of a primary amine with carbon disulfide and an α -haloacetic acid, followed by cyclization. For the specific synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine, a more direct approach is typically employed, starting from the parent rhodanine molecule.

A common synthetic pathway involves the following steps:

- **Preparation of the N-substituted intermediate:** 3,4-dimethoxyphenethylamine is reacted with an appropriate reagent to facilitate its subsequent addition to the rhodanine scaffold.
- **Reaction with Rhodanine:** The activated 3,4-dimethoxyphenethyl intermediate is then reacted with rhodanine in the presence of a suitable base and solvent. The reaction mixture is typically heated to drive the reaction to completion.
- **Purification:** The resulting crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final 3-(3,4-dimethoxyphenethyl)rhodanine product.

Researchers can adapt this general protocol by modifying reaction conditions, solvents, and catalysts to optimize the yield and purity of the final compound.

Biological Activity and Signaling Pathways

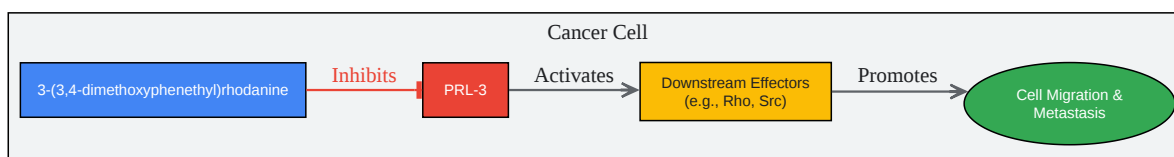
Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.^[1] They have garnered significant interest in medicinal chemistry due to their ability to interact with a diverse array of biological targets.^[1] The structural modifications, particularly at the C-5 and N-3 positions of the rhodanine core, have led to the discovery of potent and selective inhibitors for various enzymes and receptors.^[1]

Derivatives of rhodanine have been investigated for their potential as:

- Anticancer agents[2]
- Antimicrobial agents[1]
- Antiviral agents[1]
- Antidiabetic agents[3]
- Anti-inflammatory compounds

Inhibition of PRL-3 Signaling Pathway

One of the notable targets of rhodanine derivatives is the Phosphatase of Regenerating Liver 3 (PRL-3), a protein tyrosine phosphatase implicated in cancer metastasis.[4][5] Inhibition of PRL-3 is a promising strategy for the development of novel anticancer therapeutics. The diagram below illustrates a simplified representation of a signaling pathway involving PRL-3 and how a rhodanine derivative could potentially exert its inhibitory effect.

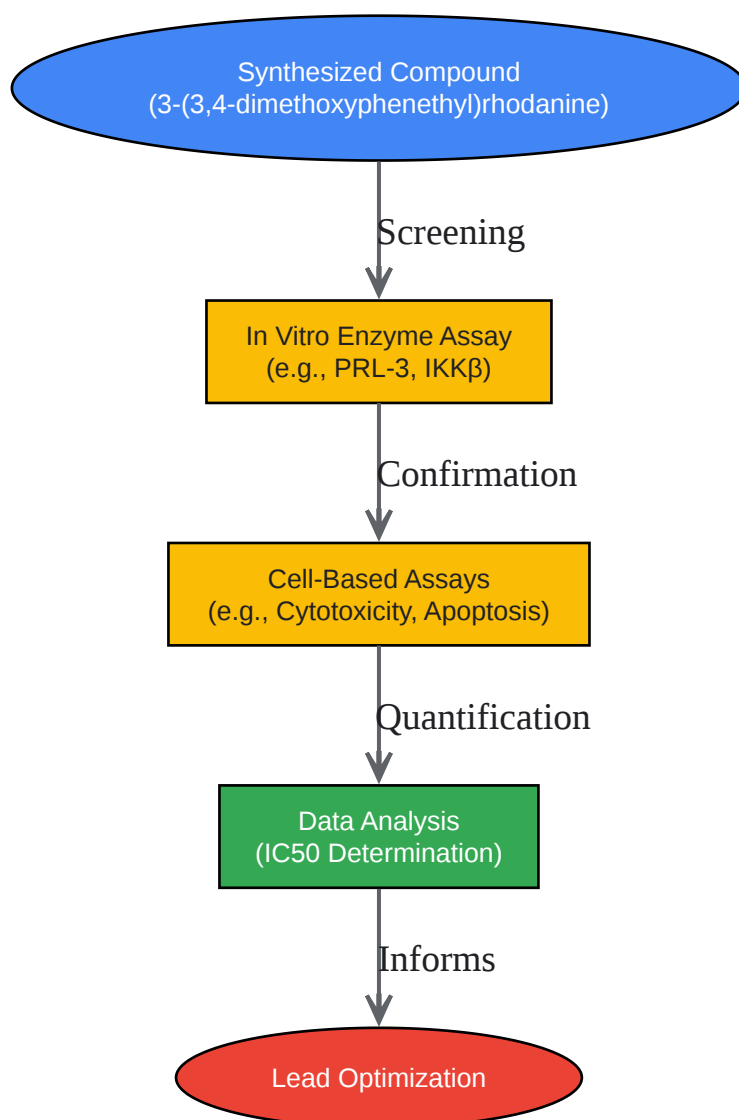


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Caption: Inhibition of the PRL-3 signaling pathway by a rhodanine derivative.

Experimental Workflow for Biological Screening

The evaluation of a novel compound like 3-(3,4-dimethoxyphenethyl)rhodanine for its biological activity typically follows a structured workflow. The diagram below outlines a general experimental process for screening the compound's efficacy as a potential enzyme inhibitor.



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Caption: A general workflow for the biological screening of a novel compound.

In conclusion, 3-(3,4-dimethoxyphenethyl)rhodanine belongs to a class of compounds with significant therapeutic potential. The information provided in this guide serves as a foundational resource for researchers aiming to explore the synthesis and biological applications of this and related molecules.

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